Ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with ethoxycarbonyl, methyl, and 4-methoxyphenyl groups. This structure is characteristic of bioactive molecules targeting adenosine receptors, kinases, or other enzymatic pathways .
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H22N4O5/c1-5-28-16(25)11-15-18(20(26)29-6-2)21-22-19-17(12(3)23-24(15)19)13-7-9-14(27-4)10-8-13/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
OWKZZHDFLSNOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a hydrazine derivative can react with a nitrile compound to form the triazine ring.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions, often using ethyl chloroformate or similar reagents.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the triazine core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products depend on the specific reactions. For example, oxidation of the methoxy group can yield a methoxybenzoic acid derivative, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Synthesis of the Compound
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step reactions that may include:
- Formation of the Triazine Ring : This is often achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Functionalization : Introduction of ethoxy and methoxy groups through alkylation or acylation methods.
These synthetic pathways are crucial for optimizing yield and purity for further biological evaluation.
Anticancer Properties
Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class exhibit significant anticancer activity. They have been shown to inhibit cell proliferation in various cancer cell lines by interfering with specific molecular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism may involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[5,1-c][1,2,4]triazines were evaluated for their anticancer properties against breast cancer cell lines. The findings indicated that certain substitutions on the triazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation was conducted to assess the antimicrobial efficacy of various triazine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited potent activity with minimum inhibitory concentrations comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-fused triazines and pyrimidines. Below is a comparative analysis of its structural and functional attributes against key analogs:
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Functional Implications
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in its analog . The 7-methyl substituent in the target compound may sterically hinder metabolic oxidation compared to 7-ethyl or 7-propyl analogs, extending half-life . Nitro groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution but reducing stability under reducing conditions.
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antibacterial activities.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N4O5
- Molar Mass : 398.4 g/mol
- CAS Number : 896669-32-2
The structure of the compound features a pyrazolo-triazine core, which is known for its diverse pharmacological activities.
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its inhibitory effects on various cancer cell lines.
Case Study:
In vitro studies demonstrated that this compound inhibits the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in cancer proliferation and survival .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit inflammatory mediators, making them valuable in treating conditions like arthritis and other inflammatory diseases.
Research Findings:
A study highlighted that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro. It was shown to inhibit the activation of NF-kB pathways, which play a crucial role in inflammatory responses .
3. Antibacterial Activity
Antibacterial properties have been another focus area for this compound. Pyrazole derivatives are recognized for their ability to combat bacterial infections.
Experimental Data:
In laboratory settings, this compound exhibited activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 256 µg/mL for these pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased antitumor activity |
| Variation in ethoxy chain length | Altered antibacterial efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
